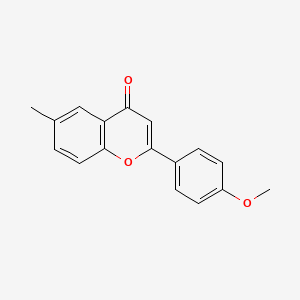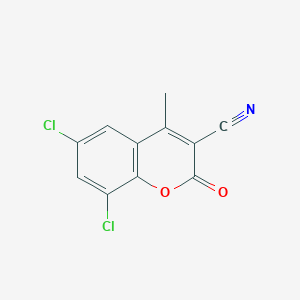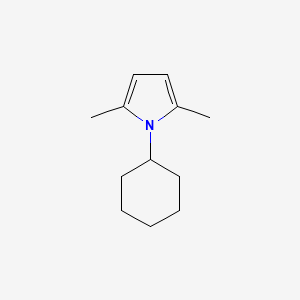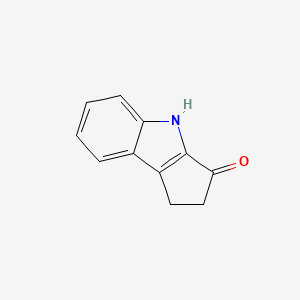
Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro-
Overview
Description
Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- is a naturally occurring indole alkaloid with a molecular formula of C11H9NO and a molecular weight of 171.19 g/mol. This compound is part of the indole family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic protocols have been developed to prepare cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro-. Some of the prominent approaches include:
[3 + 2]-Cycloaddition: This method involves the cycloaddition of a 1,3-dipole with an alkene or alkyne to form the cyclopentane ring fused to the indole core.
Yonemitsu Condensation: This reaction involves the condensation of an indole derivative with an aldehyde or ketone under acidic conditions.
Gold(I) Catalysed Rautenstrauch Rearrangement: This method uses gold(I) catalysts to rearrange propargyl esters into cyclopent(b)indoles.
Bismuth(III) Catalysed Condensation: This approach uses bismuth(III) salts to catalyze the condensation of indole derivatives with carbonyl compounds.
Nazarov Cyclisation: This method involves the cyclisation of divinyl ketones under acidic conditions to form cyclopent(b)indoles.
Industrial Production Methods
Industrial production methods for cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability .
Chemical Reactions Analysis
Types of Reactions
Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been found to exhibit various biological activities, including cytotoxicity against cancer cell lines and inhibition of specific enzymes.
Medicine: It is being investigated for its potential therapeutic applications, including its use as an anticancer agent and its ability to modulate biological pathways.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit certain enzymes and modulate signaling pathways involved in cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- can be compared with other similar compounds, such as:
Cyclopenta[b]indoles: These compounds share a similar core structure but may have different substituents or functional groups.
Indole Derivatives: These compounds contain the indole core but may have different fused rings or substituents.
Tetrahydroindoles: These compounds contain a partially saturated indole core and may have different biological activities.
The uniqueness of cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- lies in its specific structure and the resulting biological activities and applications .
Properties
IUPAC Name |
2,4-dihydro-1H-cyclopenta[b]indol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-10-6-5-8-7-3-1-2-4-9(7)12-11(8)10/h1-4,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWIQXDDUMNRKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167374 | |
| Record name | Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16244-15-8 | |
| Record name | 1,4-Dihydrocyclopent[b]indol-3(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16244-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016244158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC127326 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


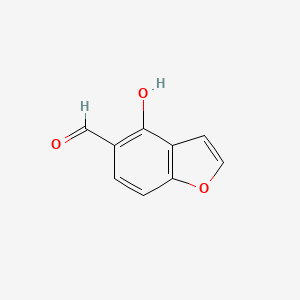
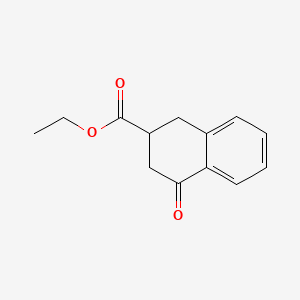
![1-(6-Iodobenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B1620263.png)

![5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1620265.png)
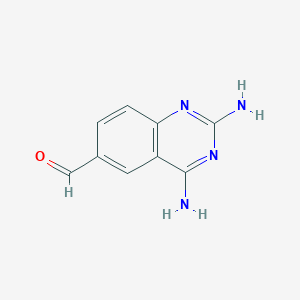
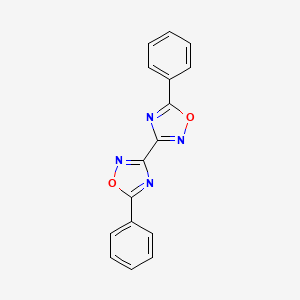
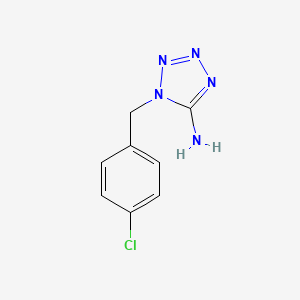
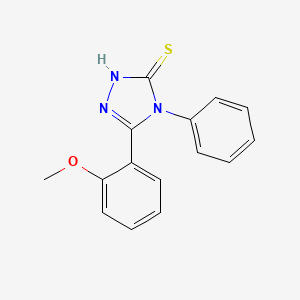
![1-(2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1620276.png)
![2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B1620279.png)
